1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-2-35-24-10-8-22(9-11-24)25-20-26-27(29-16-19-33(26)31-25)32-17-13-23(14-18-32)28(34)30-15-12-21-6-4-3-5-7-21/h3-11,16,19-20,23H,2,12-15,17-18H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFSSAUCVFALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a member of the pyrazolo[1,5-a]pyrazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₅O
- Molecular Weight : 337.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazolo[1,5-a]pyrazine core is crucial for its binding affinity to specific receptors and enzymes. The piperidine moiety enhances solubility and bioavailability, facilitating transport across cell membranes.
Key Mechanisms:
- Inhibition of Protein-Protein Interactions (PPIs) : The compound has shown potential in disrupting PPIs involved in cancer progression.
- Modulation of Enzyme Activity : It may act as an inhibitor for certain enzymes linked to inflammatory processes.
- Induction of Apoptosis : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through activation of pro-apoptotic markers.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, a related pyrazoline analogue was shown to effectively inhibit interactions between ELF3 and MED23, leading to reduced viability in HER2-overexpressing cancer cells (Hwang et al., 2023) .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazolo derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation .
Case Studies
-
Study on HER2-positive Cancer Cells :
- Objective : Evaluate the anticancer efficacy against HER2-positive gastric cancer.
- Methodology : Treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
- Findings : Significant apoptosis was induced, validated by increased levels of cleaved PARP and caspase-3 markers .
- Cyclooxygenase Inhibition Study :
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-piperidine | Similar core structure | Anticancer activity; COX inhibition |
| Pyrazolo[3,4-d]pyrimidines | Different substitution pattern | Kinase inhibition |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine core is shared with several analogs but differs in substituents:
Key Insight : The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to smaller (methoxy) or larger (butoxy) alkoxy substituents .
Piperidine Carboxamide Derivatives
The piperidine-4-carboxamide moiety is critical for receptor binding. Analogous structures include:
Key Insight : The N-(2-phenylethyl) group in the target compound may mimic opioid receptor-binding motifs observed in fentanyl analogs (e.g., R 31 833), though its carboxamide linker likely reduces potency compared to propanamide derivatives .
Physicochemical and Pharmacokinetic Properties
Key Insight : The 4-ethoxy substitution optimizes solubility and metabolic stability, making the target compound a promising candidate for further development .
Q & A
Q. What synthetic methodologies are typically employed to prepare this compound?
The synthesis involves multi-step reactions, including:
- Heterocyclic core formation : Cyclocondensation of hydrazines with aldehydes/ketones to construct the pyrazolo[1,5-a]pyrazine moiety, often using Pd-catalyzed cross-coupling for aryl substitutions .
- Piperidine functionalization : Coupling the pyrazolo-pyrazine core with a piperidine-4-carboxamide derivative via nucleophilic substitution or amide bond formation. Optimized conditions (e.g., inert atmosphere, controlled temperatures) are critical for yield .
- Final derivatization : Introduction of the 4-ethoxyphenyl and phenethyl groups via Suzuki-Miyaura coupling or SNAr reactions .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, with emphasis on distinguishing pyrazolo-pyrazine proton environments .
- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated for analogs (e.g., triclinic crystal system with P1 space group, α/β angles ~77–81°) .
- HPLC-MS : Validates purity (>95%) and molecular weight confirmation .
Q. What preliminary biological activities are associated with this compound’s structural analogs?
Pyrazolo-pyrazine derivatives exhibit:
- Anticancer activity : Inhibition of kinase targets (e.g., PI3K, mTOR) via π-π stacking and hydrogen bonding with active sites .
- Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways, observed in analogs with similar substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Apply Design of Experiments (DoE) to evaluate factors:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% |
| Solvent | DMF, THF, DMSO | DMF |
| Statistical analysis (e.g., ANOVA) identifies interactions between variables, maximizing yield while minimizing side reactions . |
Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?
- Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models in docking studies .
- Validate with mutagenesis : If the compound targets a kinase, mutate predicted binding residues (e.g., ATP-binding pocket lysine) and retest activity .
- MD simulations : Assess conformational stability of the ligand-receptor complex over 100+ ns trajectories to identify false-positive docking poses .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Substituent scanning : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy, halogen) to map steric/electronic effects on target affinity .
- Proteome-wide profiling : Use kinome-wide screening to identify off-target interactions and refine substituents for selectivity .
Q. How to design a stability study for this compound under physiological conditions?
- Forced degradation : Expose to pH 1–10 buffers, UV light, and oxidative stress (H2O2). Monitor degradation products via LC-MS .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
Methodological Considerations
- Contradictions in synthetic routes : reports SNAr reactions for pyrazolo-pyrazine functionalization, while emphasizes Pd-catalyzed cross-coupling. Researchers should compare both methods for cost, scalability, and regioselectivity .
- Crystallography challenges : Analogs with bulky substituents (e.g., phenethyl groups) may require cryocooling to mitigate disorder in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
